molecular formula C18H18Cl2N4O4 B2412387 6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone CAS No. 900015-39-6

6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone

Cat. No. B2412387
CAS RN: 900015-39-6
M. Wt: 425.27
InChI Key: DPEWMNUYFDKJSK-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C18H18Cl2N4O4 and its molecular weight is 425.27. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Biology and Enzyme Inhibition

The compound’s interactions with enzymes and biological macromolecules are being explored:

These applications highlight the versatility and potential impact of this compound across various scientific fields. Keep in mind that ongoing research may uncover additional applications or refine existing ones. If you need further details or have any specific questions, feel free to ask! 🌟

properties

IUPAC Name

[(Z)-1-(3-chloro-4-morpholin-4-yl-6-oxopyridazin-1-yl)propan-2-ylideneamino] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O4/c1-12(22-28-18(26)13-2-4-14(19)5-3-13)11-24-16(25)10-15(17(20)21-24)23-6-8-27-9-7-23/h2-5,10H,6-9,11H2,1H3/b22-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEWMNUYFDKJSK-UUYOSTAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Cl)CN2C(=O)C=C(C(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/CN2C(=O)C=C(C(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone

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